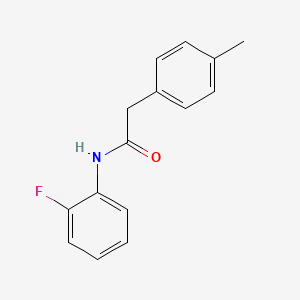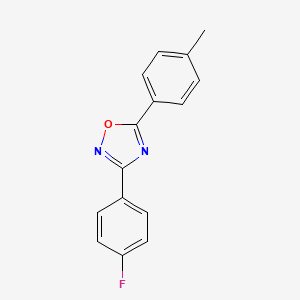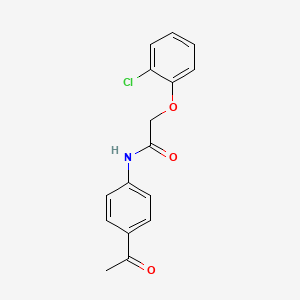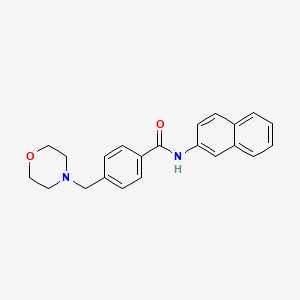![molecular formula C13H15ClN2O4 B5709942 5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid, commonly known as ACPC, is an amino acid derivative that has been extensively studied for its potential therapeutic applications. ACPC is synthesized from the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of ACPC is not fully understood. However, it is thought to act through the modulation of glutamate receptors in the brain. Glutamate is a neurotransmitter that is involved in a range of physiological processes including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has a range of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in both animal models and human studies. ACPC has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. In addition, ACPC has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
ACPC has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. ACPC has also been extensively studied, with a large body of research supporting its potential therapeutic applications. However, there are also limitations to using ACPC in lab experiments. Its mechanism of action is not fully understood, and there is still much to be learned about its potential therapeutic applications.
Orientations Futures
There are several future directions for research on ACPC. One area of research is the potential use of ACPC as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of ACPC as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the mechanisms of action of ACPC and its potential applications in other areas of medicine.
Méthodes De Synthèse
ACPC can be synthesized through a multi-step process starting with the amino acid phenylalanine. The first step involves protecting the amino group of phenylalanine with a suitable protecting group such as the t-butoxycarbonyl group. The protected amino acid is then reacted with acetyl chloride to form the acetylated derivative. The resulting compound is then reacted with 4-chloroaniline to form the 4-chlorophenyl derivative. Finally, the protecting group is removed to yield ACPC.
Applications De Recherche Scientifique
ACPC has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. ACPC has also been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-(3-acetamido-4-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOJTGSZCGGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)







![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
